molecular formula C12H17NO B13318562 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13318562
M. Wt: 191.27 g/mol
InChI Key: WSGQMOPDSPIBDB-UHFFFAOYSA-N
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Description

6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a methoxy group at the 6th position and two methyl groups at the 1st and 3rd positions on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline

Uniqueness: 6-Methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

6-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-5,7-9,13H,6H2,1-3H3

InChI Key

WSGQMOPDSPIBDB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(N1)C

Origin of Product

United States

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